N-(5-chloro-2-methoxyphenyl)decanamide
Description
N-(5-Chloro-2-methoxyphenyl)decanamide is a synthetic amide derivative characterized by a decanoyl chain (C10) linked to a 5-chloro-2-methoxyaniline moiety. The 5-chloro-2-methoxyphenyl group is a common pharmacophore in bioactive molecules, contributing to enhanced lipophilicity and target binding via halogen and methoxy interactions . The decanamide chain may influence solubility, membrane permeability, and metabolic stability compared to shorter-chain or heterocyclic derivatives.
Properties
Molecular Formula |
C17H26ClNO2 |
|---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)decanamide |
InChI |
InChI=1S/C17H26ClNO2/c1-3-4-5-6-7-8-9-10-17(20)19-15-13-14(18)11-12-16(15)21-2/h11-13H,3-10H2,1-2H3,(H,19,20) |
InChI Key |
MWCXFOPKCHKJJJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC1=C(C=CC(=C1)Cl)OC |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=C(C=CC(=C1)Cl)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(5-chloro-2-methoxyphenyl)decanamide and its analogs:
Key Observations:
Structural Variations and Bioactivity: Sulfonamides (e.g., N-(5-chloro-2-methoxyphenyl)benzenesulfonamide) exhibit broad biological activities, including anticonvulsant and antibacterial effects, attributed to the sulfonamide group’s electronegativity and hydrogen-bonding capacity . Oxadiazole derivatives (e.g., N-(5-chloro-2-methoxyphenyl)-4-(oxadiazolyl)butanamide) show enhanced lipoxygenase inhibition due to the heterocyclic ring’s electron-withdrawing effects and conformational rigidity . However, this may reduce aqueous solubility, necessitating formulation optimization.
Synthetic Routes: Sulfonamides are typically synthesized via nucleophilic substitution between anilines and sulfonyl chlorides under basic conditions . Decanamide derivatives would require coupling of 5-chloro-2-methoxyaniline with decanoyl chloride, analogous to methods used for palmitamide or acetamide analogs (e.g., CETYL-PO hydroxyethyl decanamide in ) .
Structure-Activity Relationships (SAR) :
- Substituent Effects : In sulfonamides, electron-withdrawing groups (e.g., nitro, chloro) on the benzene ring enhance antibacterial potency . Similarly, the 5-chloro-2-methoxy substitution in decanamide may optimize steric and electronic interactions with biological targets.
- Chain Length : Longer aliphatic chains (e.g., decanamide vs. acetamide) increase hydrophobic interactions but may reduce metabolic stability due to oxidative degradation.
Crystallographic and Physicochemical Data :
- The sulfonamide analog crystallizes in a planar conformation stabilized by N–H···O hydrogen bonds, as shown in single-crystal X-ray studies . In contrast, decanamide’s flexible chain may adopt multiple conformations, impacting binding to rigid enzyme active sites.
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